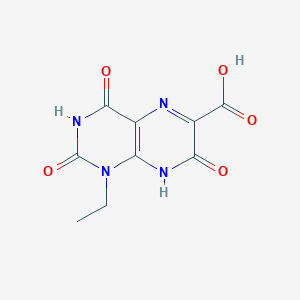![molecular formula C15H18NO2P B14185014 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol CAS No. 917752-97-7](/img/structure/B14185014.png)
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is a chemical compound with the molecular formula C15H18NO2P It is a phosphorylated derivative of pyridine, which is a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol typically involves the reaction of pyridine derivatives with benzyl phosphorochloridate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl(pyridin-2-yl)phosphoryl ketone or aldehyde.
Reduction: Formation of benzyl(pyridin-2-yl)phosphine.
Substitution: Formation of various alkyl or aryl derivatives of the compound.
Aplicaciones Científicas De Investigación
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the aromatic pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pyridin-2-yl)propan-2-ol
- Benzyl(pyridin-2-yl)phosphine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol is unique due to the presence of both a phosphoryl group and a benzyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
917752-97-7 |
|---|---|
Fórmula molecular |
C15H18NO2P |
Peso molecular |
275.28 g/mol |
Nombre IUPAC |
2-[benzyl(pyridin-2-yl)phosphoryl]propan-2-ol |
InChI |
InChI=1S/C15H18NO2P/c1-15(2,17)19(18,14-10-6-7-11-16-14)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3 |
Clave InChI |
GCBQMCUBNKIVKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(O)P(=O)(CC1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


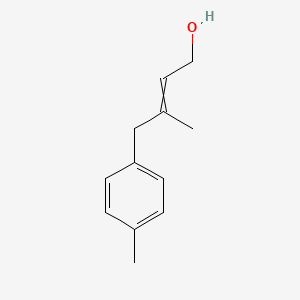

![3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole](/img/structure/B14184939.png)
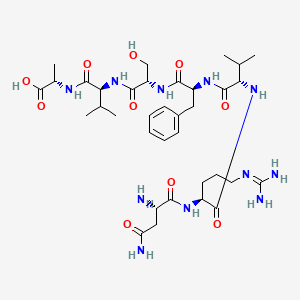
![1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)

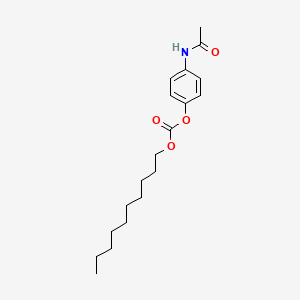
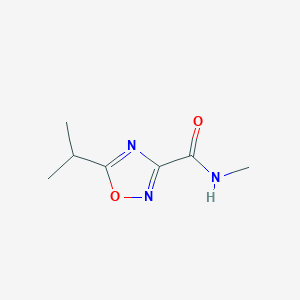
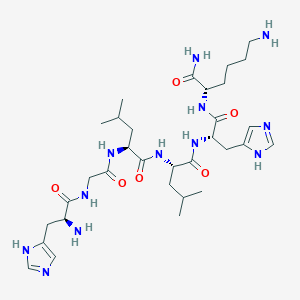
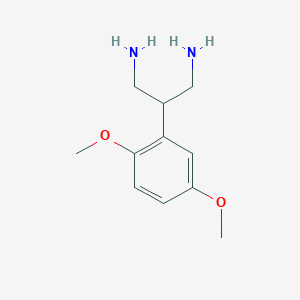
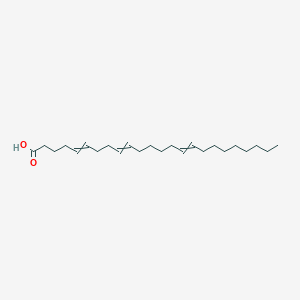
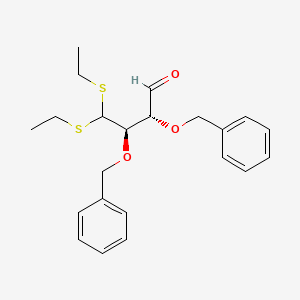
![(3S)-3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14184980.png)
